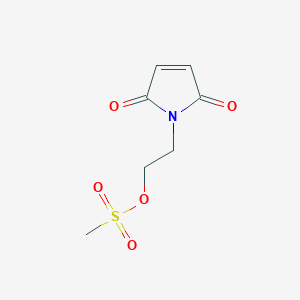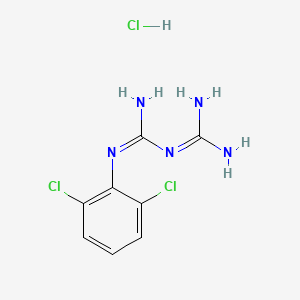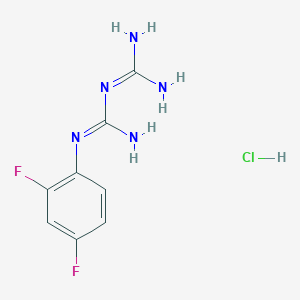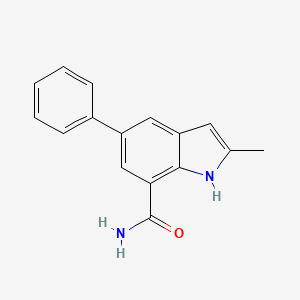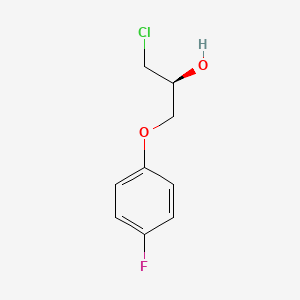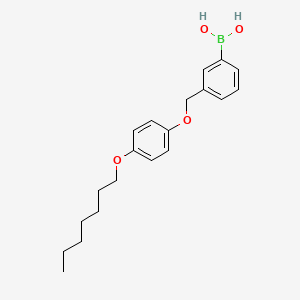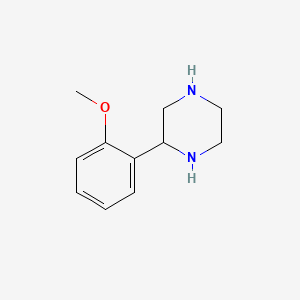
2-(2-甲氧基苯基)哌嗪
描述
2-(2-Methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a piperazine moiety
科学研究应用
2-(2-Methoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
- MeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . It shares this mechanism of action with drugs of abuse like amphetamines.
- Additionally, piperazine derivatives, including MeOPP, have been shown to act as nonselective serotonin receptor agonists .
Target of Action
Mode of Action
生化分析
Biochemical Properties
2-(2-Methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme monoamine oxidase (MAO), where 2-(2-Methoxyphenyl)piperazine acts as an inhibitor. This inhibition affects the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. Additionally, 2-(2-Methoxyphenyl)piperazine has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating serotonin signaling pathways .
Cellular Effects
The effects of 2-(2-Methoxyphenyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(2-Methoxyphenyl)piperazine has been observed to induce apoptosis in cancer cells by upregulating apoptotic markers such as cleaved caspase-3 and cytochrome c . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(2-Methoxyphenyl)piperazine exerts its effects through various mechanisms. It binds to specific biomolecules, such as serotonin receptors, and modulates their activity. The binding of 2-(2-Methoxyphenyl)piperazine to the 5-HT1A receptor, for example, results in the activation of downstream signaling pathways that influence mood and anxiety . Additionally, 2-(2-Methoxyphenyl)piperazine inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and thereby increasing their availability in the synaptic cleft.
Temporal Effects in Laboratory Settings
The effects of 2-(2-Methoxyphenyl)piperazine over time in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that 2-(2-Methoxyphenyl)piperazine can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and persistent modulation of serotonin signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-Methoxyphenyl)piperazine vary with different dosages. At low doses, it has been observed to produce anxiolytic and antidepressant-like effects by modulating serotonin signaling . At higher doses, 2-(2-Methoxyphenyl)piperazine can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of serotonin receptors and the accumulation of toxic metabolites.
Metabolic Pathways
2-(2-Methoxyphenyl)piperazine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . The metabolism of 2-(2-Methoxyphenyl)piperazine results in the formation of various metabolites, some of which retain biological activity. These metabolic reactions can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 2-(2-Methoxyphenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 2-(2-Methoxyphenyl)piperazine is distributed to various organelles, where it interacts with target biomolecules and modulates their activity.
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenyl)piperazine is crucial for its activity and function. This compound is known to localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . Additionally, 2-(2-Methoxyphenyl)piperazine can be found in the cytoplasm and nucleus, where it modulates gene expression and cell signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)piperazine typically involves the reaction of 2-methoxyaniline with piperazine. One common method includes the use of a solvent such as acetonitrile and a catalyst like Ytterbium(III) triflate (Yb(OTf)3). The reaction is carried out under reflux conditions for an extended period, usually around 48 hours, to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of 2-(2-Methoxyphenyl)piperazine can be scaled up by optimizing the reaction conditions. This includes the use of large-scale reactors, efficient mixing, and controlled temperature settings to achieve high yields and purity. The intermediate products are often purified through recrystallization from optimized solvents .
化学反应分析
Types of Reactions: 2-(2-Methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.
Major Products Formed:
Oxidation: N-oxides of 2-(2-Methoxyphenyl)piperazine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
相似化合物的比较
Para-Methoxyphenylpiperazine: Similar in structure but with the methoxy group in the para position.
Trifluoromethylphenylpiperazine: Contains a trifluoromethyl group instead of a methoxy group.
Benzylpiperazine: Lacks the methoxy group but has a benzyl group attached to the piperazine ring.
Uniqueness: 2-(2-Methoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology .
属性
IUPAC Name |
2-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-5,10,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDIQVPOIVJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587679 | |
| Record name | 2-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-27-5 | |
| Record name | Piperazine, 2-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65709-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


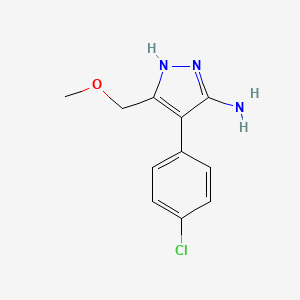
![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)
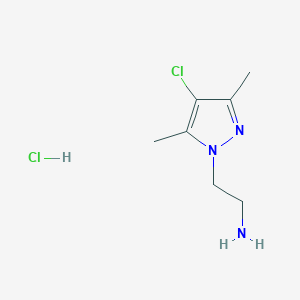

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)
